1-Benzyl-1,2-dimethyl-1H-benzo[e]indole
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Overview
Description
1-Benzyl-1,2-dimethyl-1H-benzo[e]indole is a chemical compound with the molecular formula C21H19N . It is used as an important intermediate in the synthesis of various dyes and pharmaceuticals .
Molecular Structure Analysis
The molecular weight of 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole is 285.382 Da . Further details about its molecular structure such as NMR spectra can be found in the referenced materials .Physical And Chemical Properties Analysis
1-Benzyl-1,2-dimethyl-1H-benzo[e]indole has a density of 1.1±0.1 g/cm3, a boiling point of 439.9±38.0 °C at 760 mmHg, and a flash point of 212.5±27.6 °C . It is insoluble in water .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : Indole derivatives are used as biologically active compounds for the treatment of various disorders in the human body .
- Method of Application : The specific method of application varies depending on the specific derivative and its intended use. Generally, these compounds are synthesized in a laboratory and then tested for their biological activity .
- Results : Indole derivatives have shown promising results in the treatment of cancer cells, microbes, and different types of disorders .
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Scientific Field: Biochemistry
- Application : Indole derivatives are used in the development of fluorescent probes for imaging of tumors, hypoxia-sensitive fluorescent probes for real-time imaging of acute ischemia, and near IR fluorescent probe for imaging integrin receptor expression .
- Method of Application : These probes are typically synthesized in a lab and then used in conjunction with imaging technologies to visualize certain biological processes .
- Results : The use of these probes has improved the ability of researchers to visualize and understand various biological processes .
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Scientific Field: Antiviral Research
- Application : Indole derivatives have been reported as antiviral agents .
- Method of Application : Specific indole derivatives were synthesized and tested for their inhibitory activity against various viruses .
- Results : For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
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Scientific Field: Organic Light Emitting Diodes (OLED) and Solar Cells
- Application : “1-Benzyl-1,2-dimethyl-1H-benzo[e]indole” can be used as a fluorescent dye in OLEDs and solar cells .
- Method of Application : The compound is incorporated into the device to enhance its light-emitting properties .
- Results : The use of this compound can improve the performance of these devices .
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Scientific Field: Chemical Synthesis
- Application : “1-Benzyl-1,2-dimethyl-1H-benzo[e]indole” can be used as a chemical synthesis intermediate .
- Method of Application : This compound can be used in the synthesis of other organic compounds .
- Results : The use of this compound can facilitate the synthesis of a wide range of organic compounds .
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Scientific Field: Dye and Pharmaceutical Industry
- Application : “1-Benzyl-1,2-dimethyl-1H-benzo[e]indole” can be used in the dye and pharmaceutical industry .
- Method of Application : This compound can be used as a key intermediate in the synthesis of various dyes and pharmaceuticals .
- Results : The use of this compound can lead to the production of a wide range of dyes and pharmaceuticals .
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Scientific Field: Fluorescent Dyes
- Application : “1-Benzyl-1,2-dimethyl-1H-benzo[e]indole” has good luminescent properties and can be used as a fluorescent dye .
- Method of Application : This compound can be incorporated into devices such as organic light-emitting diodes (OLEDs) and solar cells .
- Results : The use of this compound can enhance the light-emitting properties of these devices .
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Scientific Field: Chemical Synthesis
- Application : “1-Benzyl-1,2-dimethyl-1H-benzo[e]indole” can be used as a key intermediate in the synthesis of various dyes and pharmaceuticals .
- Method of Application : This compound can be used in the synthesis of a wide range of organic compounds .
- Results : The use of this compound can facilitate the synthesis of a wide range of organic compounds .
-
Scientific Field: Dye and Pharmaceutical Industry
- Application : “1-Benzyl-1,2-dimethyl-1H-benzo[e]indole” can be used in the dye and pharmaceutical industry .
- Method of Application : This compound can be used as a key intermediate in the synthesis of various dyes and pharmaceuticals .
- Results : The use of this compound can lead to the production of a wide range of dyes and pharmaceuticals .
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Scientific Field: Cytotoxicity Evaluation
- Application : “1-Benzyl-1,2-dimethyl-1H-benzo[e]indole” derivatives have shown cytotoxic activity against human colorectal carcinoma (HCT 116 cell line) .
- Method of Application : These compounds are typically synthesized in a lab and then tested for their cytotoxic activity .
- Results : The MTT assay showed that one of the derivatives exhibited the highest toxicity against a human colorectal carcinoma (HCT 116 cell line) without appreciable toxicity towards the normal human colon fibroblast (CCD-18Co cell line) .
Safety And Hazards
properties
IUPAC Name |
1-benzyl-1,2-dimethylbenzo[e]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-15-21(2,14-16-8-4-3-5-9-16)20-18-11-7-6-10-17(18)12-13-19(20)22-15/h3-13H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUPXNJGESLRBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)CC3=CC=CC=C3)C4=CC=CC=C4C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678776 |
Source
|
Record name | 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,2-dimethyl-1H-benzo[e]indole | |
CAS RN |
891503-75-6 |
Source
|
Record name | 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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